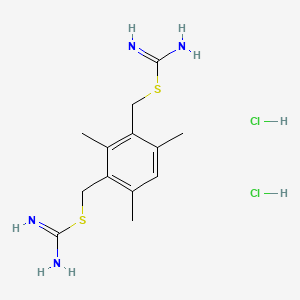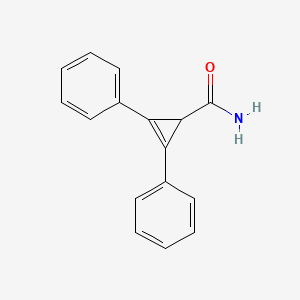![molecular formula C10H13Li4N6O13P3 B1659322 Tétralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]méthoxy-oxydophosphoryl]oxy-(phosphonatoamino)phosphinate CAS No. 64564-03-0](/img/structure/B1659322.png)
Tétralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]méthoxy-oxydophosphoryl]oxy-(phosphonatoamino)phosphinate
Vue d'ensemble
Description
Guanylyl imidodiphosphate is a nonhydrolyzable analog of GTP that can bind to and irreversibly activate G proteins in the presence of Mg2+.1 This nucleotide is a potent stimulator of adenylate cyclase. Guanylyl imidodiphosphate is used in studies of protein synthesis since the process of GTP binding, hydrolysis, and release is essential for the initiation of protein translocation across the endoplasmic reticulum.
Applications De Recherche Scientifique
Études d'activation des protéines G
Le sel de tétralithium du 5’-guanylylimidodiphosphate est un analogue du triphosphate de guanosine (GTP) avec une liaison non hydrolysable, ce qui en fait un outil précieux pour l'étude de l'activation des protéines G . Il se lie étroitement aux protéines G en présence de Mg2+, permettant aux chercheurs d'étudier le rôle des protéines G dans la transduction du signal sans la complication de l'hydrolyse du GTP.
Stimulation de l'adénylate cyclase
Ce composé est un puissant stimulateur de l'adénylate cyclase . En imitant les effets du GTP, il facilite l'étude des voies de l'AMP cyclique (AMPc), qui sont essentielles pour comprendre les réponses cellulaires aux hormones et aux neurotransmetteurs.
Recherche sur la synthèse des protéines
Il est souvent utilisé dans les études de synthèse des protéines . L'initiation de la translocation des protéines à travers la membrane du réticulum endoplasmique est essentielle pour la synthèse des protéines, et ce composé aide à disséquer les étapes impliquées dans ce processus.
Interaction de la particule de reconnaissance du signal (SRP)
Le composé a été utilisé pour étudier l'interaction entre la particule de reconnaissance du signal et son récepteur pendant le ciblage des protéines vers le réticulum endoplasmique . Ceci est essentiel pour comprendre le mécanisme du tri et de la translocation des protéines.
Mécanisme D'action
Target of Action
The primary targets of 5’-Guanylylimidodiphosphate Tetralithium Salt are G proteins . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell .
Mode of Action
5’-Guanylylimidodiphosphate Tetralithium Salt is a nonhydrolyzable analog of GTP . It can bind to and irreversibly activate G proteins in the presence of Mg2+ . This results in changes in the cell’s biochemical processes .
Biochemical Pathways
The compound affects the adenylate cyclase pathway . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cAMP, an important second messenger in many biological processes . The activation of G proteins by the compound stimulates adenylate cyclase, leading to increased levels of cAMP .
Result of Action
The irreversible activation of G proteins by 5’-Guanylylimidodiphosphate Tetralithium Salt leads to the stimulation of adenylate cyclase . This results in increased levels of cAMP, which can have various effects on the cell’s function depending on the specific biochemical context .
Action Environment
The action, efficacy, and stability of 5’-Guanylylimidodiphosphate Tetralithium Salt can be influenced by various environmental factors. For instance, its ability to activate G proteins requires the presence of Mg2+ Additionally, factors such as pH, temperature, and the presence of other biochemicals could potentially influence its action
Propriétés
IUPAC Name |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFMILQQVRELO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Li4N6O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657541 | |
| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64564-03-0 | |
| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-4-yl)amino]benzoic acid--hydrogen chloride (1/1)](/img/structure/B1659239.png)




![2-[4-[(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid](/img/structure/B1659245.png)
![4-[1-(4-Carbamoylphenyl)-2,2-dichloroethenyl]benzamide](/img/structure/B1659247.png)
![4-[(4-chlorophenyl)methoxy]-N-(3,4-dichlorophenyl)-3-methoxybenzamide](/img/structure/B1659248.png)



![N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B1659255.png)
![Ethyl 4-[(2-iodobenzoyl)carbamothioylamino]benzoate](/img/structure/B1659259.png)
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]tryptophan](/img/structure/B1659260.png)
